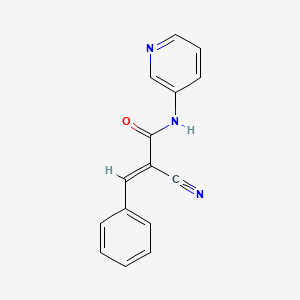
(E)-2-cyano-3-phenyl-N-pyridin-3-ylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-cyano-3-phenyl-N-pyridin-3-ylprop-2-enamide is an organic compound characterized by its cyano, phenyl, and pyridinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-phenyl-N-pyridin-3-ylprop-2-enamide typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction between benzaldehyde and malononitrile, followed by the addition of pyridine-3-carboxamide. The reaction is usually carried out in the presence of a base such as piperidine under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-cyano-3-phenyl-N-pyridin-3-ylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or esters.
Applications De Recherche Scientifique
(E)-2-cyano-3-phenyl-N-pyridin-3-ylprop-2-enamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mécanisme D'action
The mechanism of action of (E)-2-cyano-3-phenyl-N-pyridin-3-ylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-2-cyano-3-phenyl-N-pyridin-2-ylprop-2-enamide
- (E)-2-cyano-3-phenyl-N-pyridin-4-ylprop-2-enamide
- (E)-2-cyano-3-phenyl-N-quinolin-3-ylprop-2-enamide
Uniqueness
(E)-2-cyano-3-phenyl-N-pyridin-3-ylprop-2-enamide is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of the pyridin-3-yl group, in particular, can enhance its ability to interact with certain biological targets, making it a valuable compound for medicinal chemistry research .
Propriétés
Numéro CAS |
497245-08-6 |
|---|---|
Formule moléculaire |
C15H11N3O |
Poids moléculaire |
249.27 g/mol |
Nom IUPAC |
(E)-2-cyano-3-phenyl-N-pyridin-3-ylprop-2-enamide |
InChI |
InChI=1S/C15H11N3O/c16-10-13(9-12-5-2-1-3-6-12)15(19)18-14-7-4-8-17-11-14/h1-9,11H,(H,18,19)/b13-9+ |
Clé InChI |
OPOZSMDYPBLIAR-UKTHLTGXSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CN=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CN=CC=C2 |
Solubilité |
18.3 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



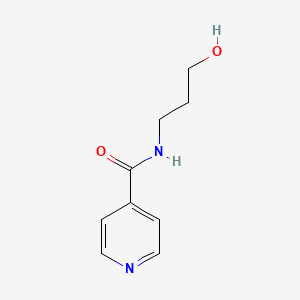

![2'-(4-Chlorophenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B14160097.png)
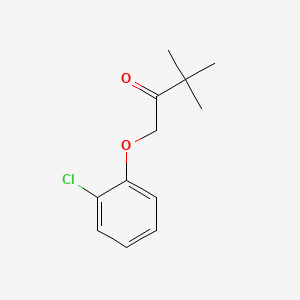
![3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14160119.png)
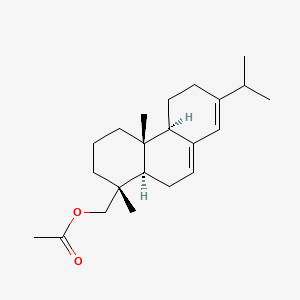
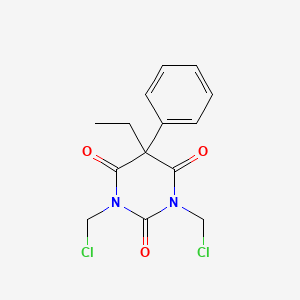
![2-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)imidazo[4,5-b]quinoxaline](/img/structure/B14160127.png)
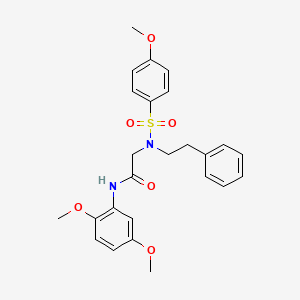
![2-hydroxy-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14160134.png)

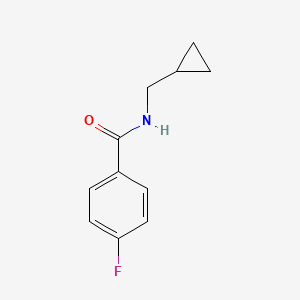
![[3-(3,5-ditert-butyl-4-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl] acetate](/img/structure/B14160146.png)
